molecular formula C22H24N2O7 B029648 N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine CAS No. 88462-80-0

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine

Cat. No.: B029648
CAS No.: 88462-80-0
M. Wt: 428.4 g/mol
InChI Key: JBZGUCKHGQNWDY-SFHVURJKSA-N
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Description

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of two benzyloxycarbonyl (Cbz) protecting groups attached to the nitrogen atoms of L-homoglutamine. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine typically involves the protection of the amino groups of L-homoglutamine with benzyloxycarbonyl groups. This can be achieved through the reaction of L-homoglutamine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the benzyloxycarbonyl groups using hydrogenation or acidic conditions.

    Substitution Reactions: Replacement of the benzyloxycarbonyl groups with other protecting groups or functional groups.

    Hydrolysis: Cleavage of the benzyloxycarbonyl groups in the presence of water and acid or base.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

    Acidic Conditions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Basic Conditions: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Deprotected L-homoglutamine: Formed after the removal of benzyloxycarbonyl groups.

    Substituted Derivatives: Formed by replacing the benzyloxycarbonyl groups with other functional groups.

Scientific Research Applications

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine has several applications in scientific research:

    Peptide Synthesis: Used as a protected amino acid derivative in the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

    Biological Studies: Utilized in the study of enzyme-substrate interactions and protein folding.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine primarily involves its role as a protected amino acid derivative. The benzyloxycarbonyl groups protect the amino groups from unwanted reactions during chemical synthesis. Upon deprotection, the free amino groups can participate in various biochemical reactions, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    N2,N6-Bis(benzyloxycarbonyl)-L-lysine: Another amino acid derivative with similar protecting groups.

    N2,N6-Bis(benzyloxycarbonyl)-L-ornithine: Similar structure but with a different amino acid backbone.

Uniqueness

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is unique due to its specific amino acid backbone and the presence of two benzyloxycarbonyl protecting groups. This combination provides stability and reactivity, making it suitable for various chemical and biological applications.

Properties

IUPAC Name

(2S)-6-oxo-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7/c25-19(24-22(29)31-15-17-10-5-2-6-11-17)13-7-12-18(20(26)27)23-21(28)30-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,23,28)(H,26,27)(H,24,25,29)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZGUCKHGQNWDY-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551701
Record name N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88462-80-0
Record name N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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